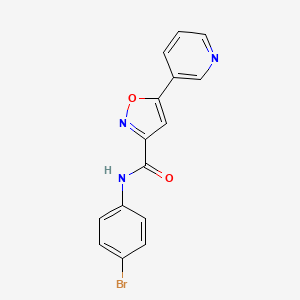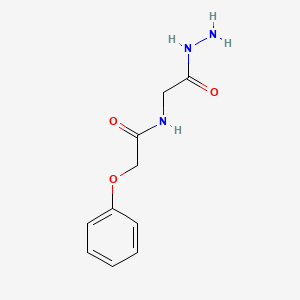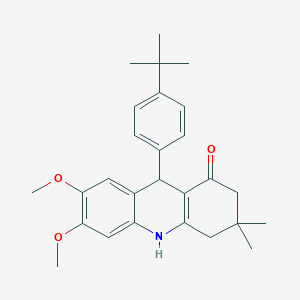
N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide, also known as BRD-708 or GSK-690693, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide works by inhibiting the activity of several kinases that are involved in cancer cell growth and survival. Specifically, it inhibits the activity of AKT, PDK1, and mTOR. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide disrupts these signaling pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of several kinases that are involved in cancer cell growth and survival, which leads to decreased cell proliferation and increased cell death. Additionally, N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been shown to induce autophagy in cancer cells, which is a cellular process that leads to the degradation of damaged or unwanted cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its mechanism of action and potential therapeutic applications. Additionally, it has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, which suggests that it may have broad therapeutic potential.
One limitation of N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, it is a small molecule inhibitor, which means that it may have limitations in terms of its ability to penetrate tumors and reach cancer cells in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide. One area of interest is the development of combination therapies that include N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide and other cancer drugs. Another area of interest is the development of more potent and selective inhibitors of the kinases that are targeted by N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide in clinical trials, which could pave the way for its use in cancer therapy.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including AKT, PDK1, and mTOR. In preclinical studies, N-(4-bromophenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-3-5-12(6-4-11)18-15(20)13-8-14(21-19-13)10-2-1-7-17-9-10/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASXJYZOZEACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)

![N-(2,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4837872.png)
![5-{3,5-dichloro-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837874.png)

![N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4837888.png)
![3-[(4-fluorophenyl)amino]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4837889.png)
![1-(1-adamantyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4837920.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)
![5-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4837948.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B4837951.png)

![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4837962.png)